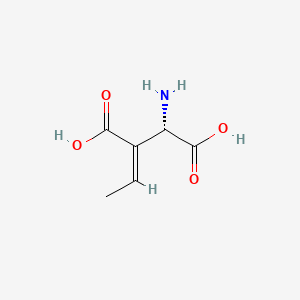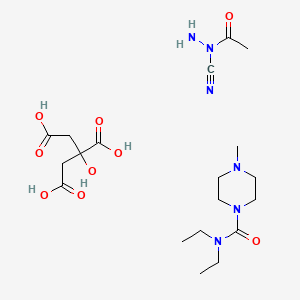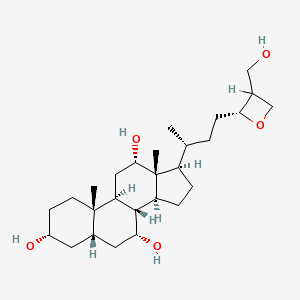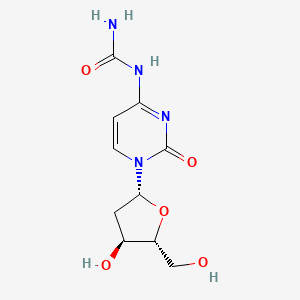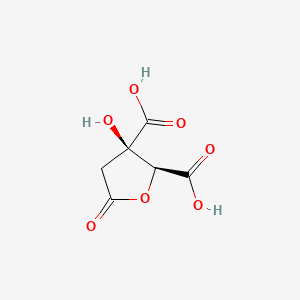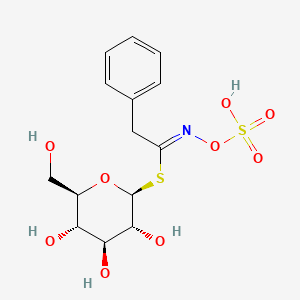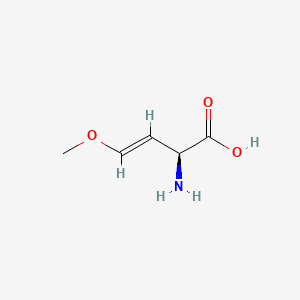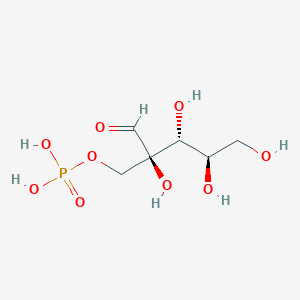
D-hamamelose 2(1)-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-hamamelose 2(1)-(dihydrogen phosphate) is the 2(1)-phospho derivative of D-hamamelose. It derives from a D-hamamelose. It is a conjugate acid of a D-hamamelose 2(1)-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Catabolism and Metabolic Pathways
D-hamamelose, a common sugar in green land plants, undergoes catabolism by specific microorganisms, leading to various end-products under aerobic and anaerobic conditions. Studies have elucidated the biochemical route of hamamelose catabolism, proposing a sequence involving hamamelose 21-phosphate, fructose 1-phosphate, and other intermediates, suggesting similarities to glycolysis but with distinct steps in the rearrangement of the carbon skeleton and phosphorylation processes (Thanbichler & Beck, 1974).
Role in Photosynthesis and Plant Metabolism
D-hamamelose and its phosphate derivatives play significant roles in plant metabolism, particularly in photosynthesis. For instance, d-hamamelose 2(1)-phosphate has been identified as identical to 2-carboxyarabinitol-1-phosphate, a known inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, indicating its involvement in regulating photosynthetic processes in plants (Beck et al., 1989). Moreover, the conversion of D-hamamelose into 2-carboxy-D-arabinitol and its phosphate in leaves suggests a complex biosynthetic pathway that includes hamamelose as a key intermediate (Andralojc et al., 1996).
Enzymatic Functions and Novel Pathways
Recent discoveries have highlighted the role of a RuBisCO-like protein that functions as an oxygenase in a novel D-hamamelose pathway, showcasing the diversity of enzymatic functions and metabolic pathways associated with D-hamamelose in microbial and plant systems (Kim et al., 2018).
Eigenschaften
Produktname |
D-hamamelose 2(1)-(dihydrogen phosphate) |
|---|---|
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
RIOZVCDMYGAYCJ-HSUXUTPPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



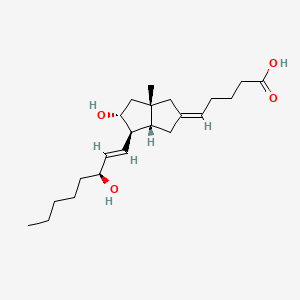
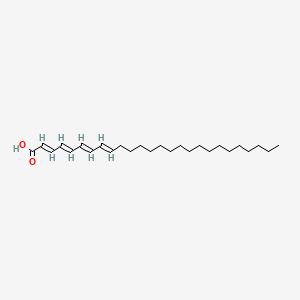
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
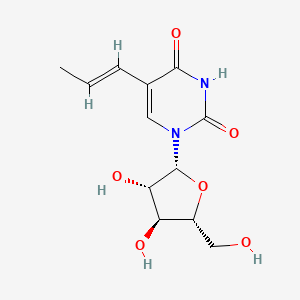
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)

